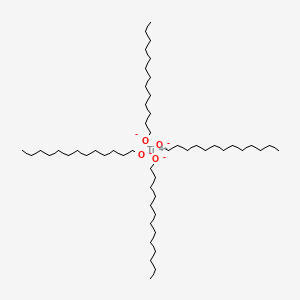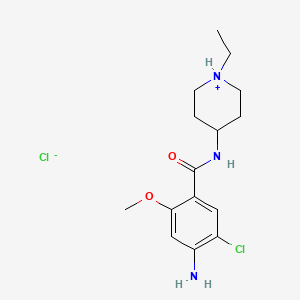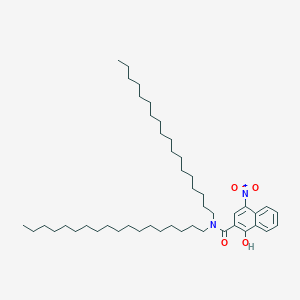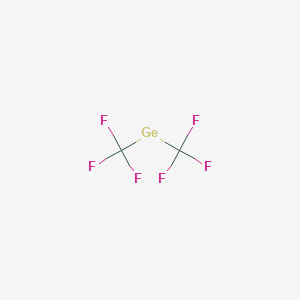
Bis(trifluoromethyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trifluoromethyl)germane, with the molecular formula C2H2F6Ge, is a unique organogermanium compound. It is characterized by the presence of two trifluoromethyl groups attached to a germanium atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(trifluoromethyl)germane typically involves the reaction of germanium tetrachloride with trifluoromethylating agents. One common method is the reaction of germanium tetrachloride with trifluoromethyl lithium or trifluoromethyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(trifluoromethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other by-products.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products Formed:
Oxidation: Germanium dioxide.
Reduction: Germanium hydrides.
Substitution: Various organogermanium compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Bis(trifluoromethyl)germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Materials Science: Employed in the development of advanced materials with unique properties.
Biology and Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialized coatings and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of bis(trifluoromethyl)germane involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Bis(trifluoromethyl)disulfide
- Bis(trifluoromethanesulfonyl)imide
- 3,5-Bis(trifluoromethyl)phenyl derivatives
Comparison: Bis(trifluoromethyl)germane is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to similar compounds containing sulfur or nitrogen. The germanium atom provides different reactivity and stability, making this compound suitable for specific applications where other compounds may not be effective .
Propriétés
Formule moléculaire |
C2F6Ge |
|---|---|
Poids moléculaire |
210.64 g/mol |
InChI |
InChI=1S/C2F6Ge/c3-1(4,5)9-2(6,7)8 |
Clé InChI |
XIWGWYARKVFXKV-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)[Ge]C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-cyclopentylethyl 5-methyl-1H-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13775469.png)


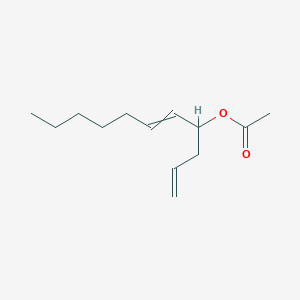
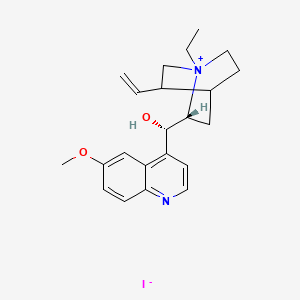

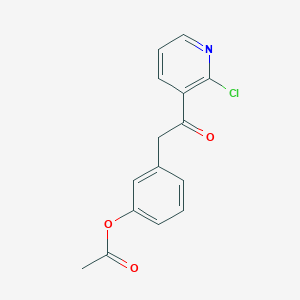

![3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13775523.png)
